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  • Product: 1-(4-Bromophenyl)cyclopropanecarbonyl chloride
  • CAS: 1239150-67-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclopropanecarbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry The cyclopropane ring, a seemingly simple three-membered carbocycle, has gar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in the field of medicinal chemistry. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a bent bond character resembling that of a double bond, impart valuable characteristics to drug candidates.[1][2] The incorporation of a cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and provide a scaffold for novel molecular architectures.[1][3] 1-(4-Bromophenyl)cyclopropanecarbonyl chloride emerges as a key building block in this context, offering a reactive handle for the introduction of the 4-bromophenylcyclopropyl moiety into a diverse range of molecular frameworks. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications in the synthesis of pharmacologically active compounds.

Chemical Properties and Characterization

1-(4-Bromophenyl)cyclopropanecarbonyl chloride is a reactive acyl chloride that serves as a crucial intermediate in organic synthesis. A thorough understanding of its chemical and physical properties is essential for its effective utilization and safe handling.

PropertyValueSource
Molecular Formula C₁₀H₈BrClO[4][5]
Molecular Weight 259.53 g/mol [4][6]
CAS Number 1239150-67-4[5]
Appearance Assumed to be a solid or high-boiling liquidGeneral knowledge of similar compounds
Purity Typically >95%[6]
Structural Elucidation

The chemical structure of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride is characterized by a central cyclopropane ring substituted with a 4-bromophenyl group and a carbonyl chloride group at the same carbon atom.

Figure 1. Chemical structure of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride.

Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonyl Chloride

The synthesis of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride is typically achieved through the reaction of its corresponding carboxylic acid, 1-(4-bromophenyl)cyclopropanecarboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.

Experimental Protocol

Starting Material: 1-(4-Bromophenyl)cyclopropanecarboxylic acid (CAS: 345965-52-8)[7]

Reagent: Thionyl chloride (SOCl₂)

Solvent: Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-(4-bromophenyl)cyclopropanecarboxylic acid.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon to ensure anhydrous conditions.

  • Solvent Addition: Add anhydrous dichloromethane or toluene to the flask to dissolve or suspend the carboxylic acid.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the reaction mixture at room temperature with stirring. The addition should be performed in a well-ventilated fume hood.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

  • Purification: The crude 1-(4-bromophenyl)cyclopropanecarbonyl chloride can be purified by vacuum distillation to yield the final product.

Causality of Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would hydrolyze the product back to the carboxylic acid. Therefore, maintaining a dry, inert atmosphere is critical for high yields.

  • Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acyl chloride.

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring a timely completion of the conversion.

  • Vacuum Removal of Excess Reagent: The volatile nature of thionyl chloride and the solvent allows for their easy removal under vacuum, simplifying the purification process.

Analytical Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically in the range of δ 7.0-7.6 ppm, exhibiting a characteristic AA'BB' splitting pattern. The diastereotopic protons of the cyclopropane ring will appear as multiplets in the upfield region, generally between δ 1.0-2.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display a signal for the carbonyl carbon around δ 170-175 ppm. The carbons of the phenyl ring will resonate in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the cyclopropane ring will appear at higher field, typically between δ 15-35 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically found in the range of 1780-1815 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the chlorine atom and the carbonyl group.

Applications in Drug Development and Research

1-(4-Bromophenyl)cyclopropanecarbonyl chloride is a valuable intermediate for the synthesis of a wide array of compounds with potential therapeutic applications. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse substituents.

Role as a Key Building Block

The primary utility of this compound lies in its ability to acylate nucleophiles, such as amines, alcohols, and phenols, to form the corresponding amides and esters. These reactions are fundamental in the construction of more complex molecules.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reaction cluster_2 Intermediate cluster_3 Further Modification cluster_4 Final Product A 1-(4-Bromophenyl) cyclopropanecarbonyl chloride B Acylation of Nucleophile (e.g., Amine, Alcohol) A->B Reacts with C Cyclopropyl Amide/Ester Intermediate B->C Forms D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Enables E Biologically Active Molecule / Drug Candidate D->E Leads to

Figure 2. Synthetic workflow illustrating the use of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride.

Examples in Medicinal Chemistry

Derivatives of 1-(4-bromophenyl)cyclopropane have been investigated for a variety of biological activities. For instance, bromophenol derivatives containing a cyclopropyl moiety have shown inhibitory activity against carbonic anhydrase and acetylcholinesterase, enzymes relevant to various diseases.[8] The cyclopropyl group in these molecules often contributes to their binding affinity and selectivity. Furthermore, the broader class of cyclopropane-containing compounds has been explored for applications as antibacterial, antifungal, antiviral, and antitumor agents.[1]

Safety and Handling

As an acyl chloride, 1-(4-bromophenyl)cyclopropanecarbonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[9][10][11]

  • Handling: Avoid contact with skin, eyes, and mucous membranes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[9][12] Do not breathe vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.[9][12] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

  • Spill and Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of the chemical waste in accordance with local, state, and federal regulations.[11]

Conclusion

1-(4-Bromophenyl)cyclopropanecarbonyl chloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural features, combining the desirable properties of the cyclopropane ring with the reactivity of an acyl chloride and the potential for further functionalization through its bromo-substituent, make it an attractive starting material for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is crucial for unlocking its full potential in the creation of novel therapeutic agents. As research into the biological activities of cyclopropane-containing compounds continues to expand, the importance of intermediates like 1-(4-bromophenyl)cyclopropanecarbonyl chloride is set to grow.

References

  • Organic Syntheses Procedure. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar... ([Link])

  • Organic Chemistry Portal. Synthesis of cyclopropanes. ([Link])

  • ResearchGate. Selected cyclopropane-containing natural products and pharmaceutical compounds. ([Link])

  • PubMed. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. ([Link])

  • Organic Syntheses Procedure. bromocyclopropane. ([Link])

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). ([Link])

  • Chongqing Chemdad Co., Ltd. 1-(4-bromophenyl)cyclopropanecarboxylic acid. ([Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. (2026-01-17). ([Link])

  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025-11-27). ([Link])

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3][4] Understanding...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3][4] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, ensuring process safety, and developing robust purification strategies. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Solubility in Synthesis

1-(4-Bromophenyl)cyclopropanecarbonyl chloride is a bespoke chemical building block whose utility is fundamentally linked to its solubility.[1] The efficiency of reactions involving this acyl chloride, such as amide or ester formations, is highly dependent on achieving a homogeneous solution with other reactants.[5][6] Poor solubility can lead to sluggish or incomplete reactions, side-product formation, and challenges in downstream processing. This guide will delve into the theoretical underpinnings of its solubility, provide a practical framework for its experimental determination, and discuss the critical safety considerations associated with its handling.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." 1-(4-Bromophenyl)cyclopropanecarbonyl chloride (Molecular Formula: C₁₀H₈BrClO) possesses distinct structural motifs that dictate its interaction with different solvents.[7]

  • The Acyl Chloride Group (-COCl): This is a highly polar and reactive functional group. It can participate in dipole-dipole interactions but is incapable of donating hydrogen bonds. Its high reactivity, particularly towards protic solvents, is a critical consideration.[8][9][10]

  • The Bromophenyl Group (-C₆H₄Br): This aromatic ring with a bromine substituent is largely nonpolar and contributes to van der Waals forces and potentially weak dipole interactions.

  • The Cyclopropyl Ring: This strained, three-membered ring is aliphatic and nonpolar in nature.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made:

  • Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile are anticipated to be good solvents.[11][12] Their polarity can solvate the acyl chloride group without reacting with it, while their organic character can accommodate the nonpolar regions of the molecule.

  • Nonpolar Solvents: Solvents such as Hexane, Toluene, and Benzene are likely to be less effective. While they can interact with the bromophenyl and cyclopropyl moieties, they are poor at solvating the polar acyl chloride group. For a related compound, cyclopropanecarbonyl chloride, solubility in benzene has been noted.[13]

  • Polar Protic Solvents: Solvents like water, alcohols (e.g., methanol, ethanol), and carboxylic acids will react with 1-(4-Bromophenyl)cyclopropanecarbonyl chloride.[8][14][15] This is not a true solubility but a chemical transformation (hydrolysis or alcoholysis) and must be avoided if the integrity of the acyl chloride is to be maintained.[8] Safety data for the related cyclopropanecarbonyl chloride explicitly states it decomposes in water.[8]

Table 1: Predicted and Reported Qualitative Solubility of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride and Related Compounds

Solvent ClassRepresentative SolventsPredicted Solubility of 1-(4-Bromophenyl)cyclopropanecarbonyl chlorideReported Solubility/Reactivity of Related Acyl Chlorides
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileHigh to ModerateSoluble in ether, chloroform, and benzene (for cyclopropanecarbonyl chloride).[13] Acyl chlorides are often used in DCM or THF for reactions.[5]
Nonpolar Hexane, Toluene, BenzeneLow to ModerateBenzene is a suitable solvent for some acyl chloride reactions.[16]
Polar Protic Water, Methanol, EthanolReactive (Decomposes) Reacts violently with water; incompatible with alcohols.[8][14]

Experimental Determination of Solubility: A Protocol for Reactive Acyl Chlorides

Given the reactive nature of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride, a carefully designed experimental protocol is necessary to determine its solubility in a range of aprotic organic solvents. All glassware must be rigorously dried, and the experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[5][6]

Materials and Equipment
  • 1-(4-Bromophenyl)cyclopropanecarbonyl chloride (high purity)

  • Anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene, Hexane, Ethyl Acetate, Acetonitrile)

  • Small, dry glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Inert atmosphere glove box or Schlenk line

  • Temperature-controlled environment

Step-by-Step Experimental Workflow
  • Preparation: Under an inert atmosphere, add a precisely weighed amount of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride (e.g., 10 mg) to a series of dry vials.

  • Solvent Addition: To each vial, add a measured volume of the selected anhydrous solvent (e.g., 0.1 mL) using a dry syringe.

  • Equilibration: Cap the vials tightly and stir the mixtures at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Observation: Visually inspect each vial for undissolved solid.

  • Incremental Solvent Addition: If the solid has completely dissolved, record the solubility as being greater than the current concentration (e.g., >100 mg/mL). If undissolved solid remains, add another measured increment of the solvent (e.g., 0.1 mL), and repeat the equilibration and observation steps.

  • Endpoint Determination: Continue the incremental solvent addition until the solid is completely dissolved. The solubility can then be calculated based on the total volume of solvent added.

  • Data Reporting: Express the solubility in terms of mg/mL or g/100mL at the specified temperature.

G cluster_prep Preparation (Inert Atmosphere) cluster_exp Solubility Determination cluster_analysis Data Analysis prep1 Weigh 10 mg of Acyl Chloride prep2 Add to Dry Vial prep1->prep2 exp1 Add 0.1 mL Anhydrous Solvent prep2->exp1 exp2 Stir for 1 hr at 25 °C exp1->exp2 exp3 Observe for Undissolved Solid exp2->exp3 exp4 Solid Dissolved? exp3->exp4 exp5 Record Solubility > Current Conc. exp4->exp5 Yes exp6 Add another 0.1 mL Solvent exp4->exp6 No an1 Calculate Final Solubility (mg/mL) exp5->an1 exp6->exp2 an2 Report Data with Temperature an1->an2

Caption: Experimental workflow for determining the solubility of a reactive acyl chloride.

Safety and Handling Considerations

1-(4-Bromophenyl)cyclopropanecarbonyl chloride, like other acyl chlorides, is a corrosive and moisture-sensitive compound.[8][9][14] It can cause severe skin burns and eye damage.[9] Inhalation may be harmful.[17]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][17]

  • Moisture Sensitivity: Store the compound in a tightly sealed container under an inert atmosphere and in a dry environment, such as a desiccator.[8][14]

  • Incompatible Materials: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.[14] Reaction with water or alcohols will produce corrosive hydrogen chloride gas.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[17]

Conclusion

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Protic solvents – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Cyclopropanecarbonyl chloride - ChemBK. (2024). Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? - Reddit. (2021). Retrieved from [Link]

  • 1-(4-bromophenyl)cyclopropanecarboxylic acid - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012). Retrieved from [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. (2019). Retrieved from [Link]

  • acetyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Reactivity of electrophilic cyclopropanes - PubMed. (2023). Retrieved from [Link]

  • preparation of acyl chlorides (acid chlorides) - Chemguide. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC. (2022). Retrieved from [Link]

  • First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5357. (2012). Retrieved from [Link]

  • Cyclopropanecarbonyl Chloride | 4023-34-1 | C4H5ClO - Shree Sulphurics. (n.d.). Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Melting and Boiling Points of Bromophenyl Cyclopropane Derivatives

Introduction For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of novel molecular scaffolds is paramount. The bromophenyl cyclopropane moiety is an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of novel molecular scaffolds is paramount. The bromophenyl cyclopropane moiety is an increasingly important structural motif in medicinal chemistry, offering a unique combination of lipophilicity, conformational rigidity, and metabolic stability. This guide provides a comprehensive technical overview of the melting and boiling points of bromophenyl cyclopropane derivatives, offering insights into the structural factors that govern these fundamental properties and providing detailed experimental protocols for their determination and synthesis.

The precise control and prediction of melting and boiling points are critical for various stages of drug development, including synthesis, purification, formulation, and bioavailability assessment. This document aims to serve as a valuable resource by consolidating available data, explaining the underlying physicochemical principles, and offering practical guidance for laboratory work.

I. Theoretical Framework: Factors Influencing Melting and Boiling Points

The melting and boiling points of organic molecules are dictated by the strength of their intermolecular forces. Overcoming these forces requires energy, which is supplied in the form of heat. Stronger intermolecular interactions lead to higher melting and boiling points. The primary forces at play in bromophenyl cyclopropane derivatives are:

  • Van der Waals Forces (London Dispersion Forces): These are temporary attractive forces that arise from the movement of electrons within a molecule, creating temporary dipoles. The strength of these forces increases with the size and surface area of the molecule. For bromophenyl cyclopropanes, the overall molecular weight and the size of the bromine atom contribute significantly to these interactions.[1][2][3]

  • Dipole-Dipole Interactions: The carbon-bromine bond is polar, creating a permanent dipole moment in the molecule. These permanent dipoles align, resulting in attractive forces between molecules. The overall molecular dipole moment depends on the position of the bromine atom on the phenyl ring and the stereochemistry of the cyclopropane ring.[1][3]

  • Molecular Symmetry and Packing Efficiency (Melting Point): The melting point is not only influenced by the strength of intermolecular forces but also by how efficiently the molecules can pack into a crystal lattice.[2] More symmetrical molecules tend to pack more tightly, leading to a more stable crystal lattice that requires more energy to break apart, resulting in a higher melting point.

II. Data for Bromophenyl Cyclopropane Derivatives and Related Compounds

Compound NameStructureMelting Point (°C)Boiling Point (°C)
(Bromophenyl)cyclopropanes
(4-Bromophenyl)cyclopropaneNot available231
(3-Bromophenyl)cyclopropaneNot availableNot available
(2-Bromophenyl)cyclopropaneNot availableNot available
1-Bromo-2-phenylcyclopropane Isomers
cis-1-Bromo-2-phenylcyclopropaneNot availableNot available
trans-1-Bromo-2-phenylcyclopropaneNot availableNot available
Related Brominated Derivatives
1-Bromo-2-phenylpropane-59.3188.5
2-Bromo-1-phenylpropane-35 to -30223-225
Bromobenzene-30.8156

III. Analysis and Predicted Trends

Based on the foundational principles of physical organic chemistry, we can predict the trends in melting and boiling points for the bromophenyl cyclopropane isomers.

A. Influence of Bromine Position on the Phenyl Ring

For the (bromophenyl)cyclopropane isomers (ortho, meta, para), the boiling points are expected to be relatively similar, with slight increases as the dipole moment changes. However, the melting points are likely to show more significant variation due to differences in molecular symmetry and crystal packing.

  • Boiling Point: The boiling points of ortho, meta, and para isomers of disubstituted benzenes are often close. The subtle differences arise from variations in their overall dipole moments. We can predict a slight increase in boiling point from the ortho to the para isomer due to increasing intermolecular dipole-dipole interactions.

  • Melting Point: The para isomer is the most symmetrical of the three. This high degree of symmetry allows for more efficient packing into a crystal lattice, leading to stronger intermolecular forces within the solid state. Therefore, it is predicted that (4-bromophenyl)cyclopropane will have the highest melting point among the three positional isomers. The less symmetrical ortho and meta isomers will have lower melting points.

B. Influence of Stereochemistry: cis vs. trans Isomers

For the 1-bromo-2-phenylcyclopropane stereoisomers, the arrangement of the bromo and phenyl groups relative to the cyclopropane ring will significantly impact their physical properties.

  • Boiling Point: The cis isomer is expected to have a higher net dipole moment than the trans isomer because the polar C-Br bond and the polarizable phenyl group are on the same side of the ring, leading to an additive effect on the molecular dipole. The trans isomer, with these groups on opposite sides, will have a smaller net dipole moment. Consequently, the cis-1-bromo-2-phenylcyclopropane is predicted to have a higher boiling point due to stronger dipole-dipole interactions.

  • Melting Point: The trans isomer is more linear and symmetrical than the U-shaped cis isomer. This higher symmetry allows for better packing in the crystal lattice. Therefore, trans-1-bromo-2-phenylcyclopropane is predicted to have a higher melting point .

dot digraph "cis_trans_isomer_properties" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Predicted influence of cis/trans isomerism on physical properties.

IV. Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound characterization and purity assessment. The following are standard, reliable methods for these measurements.

A. Protocol for Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, perform a rapid heating to get an approximate melting point range.

    • For a more accurate measurement, heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Purity Assessment: A pure compound will have a sharp melting point range (typically 0.5-1.5 °C). An impure sample will exhibit a depressed and broadened melting point range.

dot digraph "melting_point_determination" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Workflow for melting point determination via the capillary method.

B. Protocol for Boiling Point Determination (Microscale)

This method is suitable for small quantities of liquid samples.

Apparatus:

  • Thiele tube or a beaker with high-boiling mineral oil

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: Add about 0.5 mL of the liquid sample to the small test tube.

  • Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube or oil bath. Heat the apparatus gently.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibrium: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source.

  • Recording the Boiling Point: The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

V. Synthesis of Bromophenyl Cyclopropane Derivatives

A common route to phenylcyclopropane derivatives involves the cyclopropanation of a corresponding styrene or the reaction of a phenylacetonitrile with a dihaloethane.

A. Synthesis of (4-Bromophenyl)cyclopropane

A plausible synthetic route involves the Simmons-Smith cyclopropanation of 4-bromostyrene.

Materials:

  • 4-Bromostyrene

  • Diiodomethane

  • Zinc-copper couple

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum to activate the zinc-copper couple.

  • Reaction Setup: Allow the flask to cool, then add anhydrous diethyl ether. To this suspension, add diiodomethane.

  • Addition of Styrene: Add 4-bromostyrene dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

dot digraph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Synthetic workflow for (4-bromophenyl)cyclopropane.

VI. Conclusion

The melting and boiling points of bromophenyl cyclopropane derivatives are governed by a subtle interplay of intermolecular forces, molecular weight, and molecular symmetry. While a complete experimental dataset is not yet available in the literature, established physicochemical principles allow for reliable predictions of the trends among positional and stereoisomers. This guide provides a foundational understanding of these properties, practical methods for their determination, and a representative synthetic protocol. As the importance of the bromophenyl cyclopropane scaffold in drug discovery continues to grow, a thorough understanding of these fundamental properties will be indispensable for the rational design and development of new therapeutic agents.

VII. References

  • Google Search. (n.d.). Retrieved February 14, 2026, from

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Cheméo. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Exploratory

Structural Analysis & Characterization Guide: 1-(4-Bromophenyl)cyclopropanecarbonyl chloride

Executive Summary This technical guide outlines the structural validation and handling protocols for 1-(4-Bromophenyl)cyclopropanecarbonyl chloride , a high-value pharmacophore intermediate. The cyclopropane motif is inc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural validation and handling protocols for 1-(4-Bromophenyl)cyclopropanecarbonyl chloride , a high-value pharmacophore intermediate. The cyclopropane motif is increasingly critical in medicinal chemistry for its ability to restrict conformational freedom, improve metabolic stability, and enhance potency in kinase inhibitors and GPCR ligands [1]. However, the simultaneous presence of a strained ring, an aryl bromide, and a moisture-sensitive acid chloride requires a rigorous analytical approach to distinguish the intact molecule from its hydrolysis products (carboxylic acid) or decarboxylated impurities.

Molecular Architecture & Reactivity Profile

Structural Logic

The molecule consists of three distinct functional zones, each dictating specific analytical signatures:

  • The Electrophilic Warhead (Acid Chloride): Highly reactive toward nucleophiles (water, amines, alcohols). Its characterization relies on observing the absence of -OH stretches (IR) and a distinct carbonyl shift (NMR).

  • The Rigid Linker (Cyclopropane): Provides a unique NMR signature (high-field multiplets) and imposes steric strain that affects the carbonyl's reactivity.

  • The Synthetic Handle (Aryl Bromide): A stable moiety under acylation conditions, serving as a spectroscopic anchor (distinctive isotope pattern in MS).

Critical Instability Factors
  • Hydrolysis: Rapid conversion to 1-(4-bromophenyl)cyclopropanecarboxylic acid upon exposure to atmospheric moisture.

  • Thermal Decomposition: Prolonged heating can induce decarbonylation, though the cyclopropane ring adds some thermal robustness compared to linear acyl chlorides.

Synthesis & Purification Protocol

To ensure a high-purity analyte for characterization, the following synthesis protocol is recommended. This method utilizes Thionyl Chloride (SOCl₂) due to its efficiency and the volatility of byproducts.

Reaction Mechanism (Visualization)

G Start Carboxylic Acid Precursor Inter Chlorosulfite Intermediate Start->Inter Nucleophilic Attack Reagent SOCl2 (Thionyl Chloride) Reagent->Inter Product Acid Chloride (Target) Inter->Product Cl- Attack & Elimination Byprod SO2 (g) + HCl (g) Inter->Byprod Degassing

Figure 1: Mechanism of acid chloride formation via Thionyl Chloride, highlighting the entropy-driven release of gaseous byproducts.

Step-by-Step Procedure
  • Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Drierite). Flush with Argon.

  • Charge: Add 1.0 eq of 1-(4-bromophenyl)cyclopropanecarboxylic acid (solid).

  • Reagent Addition: Add 3.0–5.0 eq of Thionyl Chloride (neat). Note: If solubility is poor, add dry Toluene as a co-solvent.

  • Reaction: Heat to reflux (75–80°C) for 2–3 hours. Monitor gas evolution (SO₂/HCl).

  • Workup: Once gas evolution ceases, cool to room temperature.

  • Purification: Remove excess SOCl₂ under reduced pressure (rotary evaporator with a base trap).

  • Isolation: The residue is typically a viscous yellow oil or low-melting solid. For high purity, vacuum distillation is recommended, though often not required for immediate use.

Structural Characterization (The Core)

This section details the expected spectral data derived from chemometric principles and analogous structures.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the quickest confirmation of conversion from acid to acid chloride.

Functional GroupExpected Frequency (cm⁻¹)Diagnostic Note
C=O Stretch (Acid Chloride) 1780 – 1810 Primary Indicator. Shifted significantly higher than the precursor acid (1680–1710 cm⁻¹) due to the inductive effect of Chlorine [2].
C-H Stretch (Cyclopropane) 3000 – 3100Weak, sharp bands characteristic of strained ring C-H bonds.
C=C Aromatic 1480, 1590Standard aromatic ring breathing modes.
-OH Stretch ABSENT Presence of a broad band at 2500–3300 cm⁻¹ indicates incomplete reaction or hydrolysis.
Nuclear Magnetic Resonance (NMR)

NMR confirms the carbon skeleton and purity. Solvents must be strictly anhydrous (e.g., CDCl₃ stored over molecular sieves) to prevent in-tube hydrolysis.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45 – 7.55 (m, 2H): Aryl protons ortho to Bromine.

  • δ 7.25 – 7.35 (m, 2H): Aryl protons meta to Bromine (closer to the cyclopropane). Note: This creates a characteristic AA'BB' roofing effect.

  • δ 1.60 – 1.80 (m, 2H): Cyclopropane methylene protons (trans to carbonyl).

  • δ 1.15 – 1.35 (m, 2H): Cyclopropane methylene protons (cis to carbonyl).

  • Absence of singlet at δ 10-12 ppm confirms no carboxylic acid remains.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~172.0: Carbonyl (C=O). Upfield shift relative to acid (~180 ppm).

  • δ ~138.0: Aromatic C-ipso (attached to cyclopropane).

  • δ ~131.5: Aromatic C-H (ortho to Br).

  • δ ~129.0: Aromatic C-H (meta to Br).

  • δ ~121.0: Aromatic C-Br.

  • δ ~38.0: Quaternary Cyclopropane Carbon (C1).

  • δ ~19.0: Cyclopropane Methylene Carbons (CH₂).

Mass Spectrometry (MS)

Direct ionization (ESI/APCI) can be difficult due to reactivity. GC-MS is preferred but requires rapid injection to avoid column hydrolysis.

  • Molecular Ion: [M]⁺ at m/z ~258/260/262.

  • Isotope Pattern (Crucial):

    • The molecule contains one Bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and one Chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

    • This creates a distinct "M, M+2, M+4" pattern.

    • M (258): ⁷⁹Br + ³⁵Cl

    • M+2 (260): (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl) → Highest intensity peak.

    • M+4 (262): ⁸¹Br + ³⁷Cl

Quality Control & Stability Workflow

To maintain the integrity of the reagent for drug development applications (e.g., amide coupling), follow this decision matrix.

Analytical Workflow Diagram

QC Sample Crude Acid Chloride IR_Check FT-IR Analysis Sample->IR_Check Decision1 Band at ~1800 cm⁻¹? IR_Check->Decision1 Pass1 Proceed to NMR Decision1->Pass1 Yes Fail1 Reprocess (Add SOCl₂) Decision1->Fail1 No (Broad OH) NMR_Check 1H NMR (CDCl₃) Pass1->NMR_Check Decision2 Acid H+ present? NMR_Check->Decision2 Fail2 Distill / Degas Decision2->Fail2 Yes (>5%) Final Release for Synthesis Decision2->Final No

Figure 2: Quality Control Decision Tree for acid chloride validation.

Derivatization Check (Optional but Recommended)

If the acid chloride is unstable on your GC-MS or HPLC column, perform a methanolysis check :

  • Take 10 µL of the acid chloride.

  • Dissolve in 500 µL anhydrous Methanol.

  • Wait 5 minutes (forms the methyl ester).

  • Analyze by LC-MS.

    • Target: Methyl 1-(4-bromophenyl)cyclopropanecarboxylate (MW ~255).[1]

    • Observation: A single sharp peak indicates the acid chloride was pure. Multiple peaks suggest prior decomposition.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

  • Sigma-Aldrich. 1-(4-Bromophenyl)cyclopropanecarbonyl chloride Product Page.[3] Link

  • Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides with SOCl₂. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 109388 (Methyl ester derivative). Link

Sources

Foundational

Reactivity profile of cyclopropanecarbonyl chlorides

Title: The Cyclopropanecarbonyl Chloride Handbook: Navigating Strain-Driven Reactivity in Medicinal Chemistry Executive Summary Cyclopropanecarbonyl chloride (CPCC) is a high-value pharmacophore building block, essential...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Cyclopropanecarbonyl Chloride Handbook: Navigating Strain-Driven Reactivity in Medicinal Chemistry

Executive Summary

Cyclopropanecarbonyl chloride (CPCC) is a high-value pharmacophore building block, essential for introducing the cyclopropyl moiety found in therapeutics ranging from kinase inhibitors (e.g., Olaparib) to antivirals (e.g., Nevirapine). However, its utility is counterbalanced by a precarious reactivity profile. The molecule sits at the intersection of high ring strain (~27.5 kcal/mol) and acyl electrophilicity.[1] This guide provides a technical roadmap for researchers to harness CPCC’s reactivity while avoiding its primary failure mode: the thermodynamic sink of ring-opening rearrangement.[2]

Part 1: Electronic Fundamentals – The Walsh Orbital Paradigm

To master CPCC, one must understand that it does not behave like a standard aliphatic acid chloride (e.g., propionyl chloride).[1] It behaves electronically more like a vinyl or benzoyl chloride, yet retains aliphatic fragility.[2]

The Walsh Orbital Effect: The C-C bonds of the cyclopropane ring are


-like rather than 

.[1] These "banana bonds" (Walsh orbitals) possess significant

-character, allowing them to overlap with the adjacent

-system of the carbonyl group.
  • Consequence 1 (Stabilization): The cyclopropyl group acts as a

    
    -donor, stabilizing the acylium ion intermediate via conjugation. This makes the carbonyl carbon slightly less electrophilic than standard alkyl acid chlorides.[1][2]
    
  • Consequence 2 (Labile Conjugation): Upon ionization (e.g., by a Lewis Acid), the positive charge can delocalize into the ring. If the conditions are too harsh, this delocalization triggers the rupture of the C2-C3 bond, relieving ring strain and leading to linear byproducts.[1]

Part 2: The Acylation Minefield (Friedel-Crafts)

The most common error in processing CPCC is attempting standard Friedel-Crafts acylation using strong Lewis acids (


) at ambient temperatures.

The Failure Mode: Homoallylic Rearrangement Under strong Lewis acid activation, the acylium ion does not merely wait for a nucleophile.[1] The ring strain drives a rearrangement to a dihydrofuran-like intermediate or, in the presence of chloride ions, opens to form 4-chlorobutyrophenones (gamma-chloro ketones).

Experimental Protocol: "Safe" Friedel-Crafts Acylation Objective: Acylation of benzene/arene with CPCC while retaining the cyclopropane ring.[1]

Reagents:

  • CPCC (1.0 equiv)

  • Arene (Solvent/Reactant)

  • Lewis Acid: Anhydrous

    
      or 
    
    
    
    at -78°C
    (Avoid room temp
    
    
    ).

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve the arene (e.g., fluorobenzene) in dry DCM or use neat if liquid. Cool to -10°C to 0°C .[2]

  • Catalyst Addition: Add anhydrous

    
     (1.05 equiv) in portions. Note: 
    
    
    
    is milder and shows higher fidelity for ring retention than
    
    
    .[1][2]
  • Addition: Add CPCC dropwise over 30 minutes. Maintain internal temp < 5°C.

  • Quench: Pour mixture over crushed ice/HCl.

  • Self-Validation (Critical): Analyze crude via 1H NMR .

    • Success: Cyclopropyl protons appear as distinct high-field multiplets (0.8–1.2 ppm).[1][2]

    • Failure:[3] Disappearance of high-field signals; appearance of triplets ~3.6 ppm (indicating

      
       of the ring-opened product).
      
Visualization: The Divergent Acylium Pathway

Reactivity Start Cyclopropanecarbonyl Chloride LA Lewis Acid Activation Start->LA Acylium Cyclopropyl Acylium Ion LA->Acylium Product_Safe Cyclopropyl Ketone (Target) Acylium->Product_Safe Low Temp / Mild LA Product_Fail 4-Chloroketone (Impurity) Acylium->Product_Fail High Temp / Strong LA Path_Safe Nucleophilic Attack (Fast) Path_Fail Ring Opening (Thermodynamic)

Caption: Figure 1. Kinetic vs. Thermodynamic control. High temperatures or strong Lewis acids favor the ring-opening pathway (Red), while controlled conditions favor substitution (Green).

Part 3: Advanced C-C Bond Formation (The "Golden Path")

To avoid the risks of Friedel-Crafts, modern drug development relies on indirect acylation or transition-metal catalysis.

Strategy A: The Weinreb Amide Route (Highest Fidelity)

Converting CPCC to a Weinreb amide (


-methoxy-

-methylamide) prevents over-addition (a common issue with Grignards) and ring opening.[2]

Protocol:

  • React CPCC with

    
    -dimethylhydroxylamine hydrochloride + 2.2 equiv Pyridine in DCM (0°C).
    
  • Isolate Weinreb amide.[1][2]

  • React amide with Grignard/Organolithium.[1][2] The stable tetrahedral intermediate prevents ring opening.[1]

Strategy B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Direct coupling of CPCC with boronic acids is superior for biaryl synthesis.[2]

Data Comparison: Coupling Methodologies

MethodologyReagent ClassRing RetentionYieldPrimary Risk
Friedel-Crafts Arene +

Low-Moderate40-60%Ring opening to chloro-ketone
Grignard (Direct)

HighVariableDouble addition (Tertiary alcohol)
Weinreb Amide 1.[1][2] Amine 2.[1][2][4][5]

Excellent >85%Extra synthetic step
Pd-Catalysis Boronic Acid + PdExcellent >90%Catalyst cost

Part 4: Handling, Stability & Safety

CPCC is a lachrymator and corrosive.[1] Its hydrolysis is exothermic but slower than acetyl chloride due to steric shielding and electronic conjugation.[1][2]

Storage Protocol:

  • Store under Argon/Nitrogen at 2–8°C.

  • Sign of Degradation: Formation of white solid precipitate (cyclopropanecarboxylic acid) or pressure buildup (HCl gas).

Self-Validating Purity Check: Before any critical reaction, run a quick IR spectrum.

  • Pure CPCC: Sharp carbonyl stretch at ~1780 cm⁻¹ .[1]

  • Hydrolyzed (Acid): Broad stretch ~1700 cm⁻¹ and O-H broadening ~3000 cm⁻¹.[1]

Visualization: Synthesis Decision Matrix

DecisionTree Input Target: Cyclopropyl Ketone Substrate Substrate Type? Input->Substrate Choice_Arene Electron-Rich Arene Substrate->Choice_Arene Choice_Alkyl Complex Alkyl/Aryl Substrate->Choice_Alkyl Action_FC Friedel-Crafts (Use FeCl3, <0°C) Choice_Arene->Action_FC Simple Substrate Action_Pd Pd-Catalyzed Coupling Choice_Arene->Action_Pd Sensitive Substrate Action_Weinreb Weinreb Amide Synthesis Choice_Alkyl->Action_Weinreb

Caption: Figure 2. Strategic selection of synthetic route based on substrate complexity to maximize yield and ring integrity.

References

  • Stereocontrolled Synthesis of Cyclopropyl Ketones. Organic Letters. Describes the Suzuki-type coupling of acid chlorides with cyclopropylboronic acids, establishing the utility of Pd-catalysis over traditional acylation.

  • Nickel-C

    
    -Alkylation of Cyclopropyl Ketones. Chemical Science. Details the ring-opening mechanisms and how to control them for specific alkylation patterns, highlighting the fragility of the ring under catalytic conditions. 
    
  • Methyl Cyclopropyl Ketone via Acid Chloride. Organic Syntheses. Provides the foundational protocols for handling cyclopropanecarbonyl derivatives and the risks of rearrangement during distillation and heating.[1]

  • Bonding Properties of Cyclopropane (Walsh Orbitals).Angewandte Chemie.

    
    -like character of cyclopropane and its conjugation with carbonyls. 
    

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Amide Bond Synthesis using 1-(4-Bromophenyl)cyclopropanecarbonyl Chloride

Executive Summary This guide details the synthesis of amides utilizing 1-(4-Bromophenyl)cyclopropanecarbonyl chloride (CAS: 1239150-67-4). This building block is highly valued in medicinal chemistry for its ability to in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of amides utilizing 1-(4-Bromophenyl)cyclopropanecarbonyl chloride (CAS: 1239150-67-4). This building block is highly valued in medicinal chemistry for its ability to introduce a conformationally restricted gem-disubstituted cyclopropane motif while providing a para-bromophenyl handle for downstream diversification via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Due to the quaternary carbon center at the 1-position, this reagent exhibits specific steric and electronic characteristics that distinguish it from linear acid chlorides. This note provides optimized protocols to overcome steric hindrance, minimize hydrolysis, and ensure high-yield amidation.

Chemical Profile & Strategic Value[1]

The Scaffold

The 1,1-disubstituted cyclopropane ring serves as a bioisostere for gem-dimethyl or carbonyl groups but with unique properties:

  • Conformational Restriction: The rigid ring locks the orientation of the amide bond and the phenyl group, reducing the entropic penalty upon binding to biological targets.

  • Metabolic Stability: The cyclopropane ring blocks metabolic degradation (e.g.,

    
    -oxidation) common in linear alkyl chains.[1]
    
  • Orthogonal Reactivity: The acid chloride (

    
    ) allows for immediate amide formation, while the aryl bromide (
    
    
    
    ) remains inert under acylation conditions, serving as a "latent" functional group for library expansion.
Physical Properties & Safety
PropertySpecification
CAS Number 1239150-67-4
Molecular Formula

Molecular Weight 259.53 g/mol
Appearance Pale yellow to colorless liquid or low-melting solid
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Hazards Corrosive, Lachrymator. Reacts violently with water to release HCl.

Mechanistic Insight: Sterics & Electronics

The reaction follows a Nucleophilic Acyl Substitution (


) mechanism.[2][3] However, the quaternary center at C1 imposes significant steric crowding.

Key Consideration: The transition state for the formation of the tetrahedral intermediate is more crowded than in simple benzoyl chlorides. Consequently, nucleophilic attack is slower, making the reagent more susceptible to competitive hydrolysis if moisture is present.

Diagram 1: Reaction Mechanism & Steric Vectors

G cluster_steric Steric Bottleneck Reagent 1-(4-Bromophenyl) cyclopropanecarbonyl chloride TS Tetrahedral Intermediate (Sterically Crowded) Reagent->TS Slow Attack (k1) Amine Nucleophile (Primary/Secondary Amine) Amine->TS Product Target Amide (Conformationally Locked) TS->Product Elimination (k2) Salt Ammonium Salt (Byproduct) TS->Salt Base Base (DIPEA/TEA) Scavenges HCl Base->Salt Proton Capture

Caption: The quaternary C1 center slows nucleophilic attack (


), requiring strictly anhydrous conditions to prevent hydrolysis.

Experimental Protocols

Protocol A: Anhydrous Conditions (Standard)

Best for: Lipophilic amines, drug intermediates, and library synthesis.

Reagents:

  • Acid Chloride (1.0 equiv)

  • Amine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) — Highly recommended due to steric hindrance.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of Argon/Nitrogen.

  • Solvation: Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (approx. 0.2 M concentration). Add DMAP (0.1 equiv).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 1-(4-Bromophenyl)cyclopropanecarbonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: Slow addition controls the exotherm and minimizes impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–12 hours.

    • Monitoring: Check TLC or LC-MS. If unreacted acid chloride persists (seen as the methyl ester if quenched with MeOH for LCMS), heat to reflux (40°C) for 2 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with saturated

      
       (to remove acid byproducts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when anhydrous solvents are unavailable.

Reagents:

  • Acid Chloride (1.0 equiv)

  • Amine/Amino Acid (1.1 equiv)

  • Base: 1M

    
     or saturated 
    
    
    
    .
  • Solvent: DCM or Diethyl Ether / Water (1:1 ratio).

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve the Amine in the aqueous base solution (2.0 equiv of base).

  • Organic Phase: Dissolve 1-(4-Bromophenyl)cyclopropanecarbonyl chloride in DCM.

  • Mixing: Add the organic phase to the rapidly stirring aqueous phase at 0°C.

  • Reaction: Stir vigorously at RT for 4–6 hours.

    • Optimization: If the reaction is slow, add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5 mol%).

  • Workup: Separate layers. Extract the aqueous layer with DCM.[4] Combine organics, dry, and concentrate.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Unreacted Amine Steric hindrance at the quaternary center prevents attack.Add DMAP (10-20 mol%) as a nucleophilic catalyst. Switch solvent to THF and reflux (66°C).
Hydrolysis (Acid formation) Moisture in solvent or reagents.Use freshly distilled DCM. Ensure inert atmosphere. Increase acid chloride equivalents to 1.2.
Impurity: Di-acylation Excess acid chloride reacting with amide nitrogen (rare but possible).Strictly control stoichiometry (1:1). Add acid chloride slowly at 0°C.
Emulsion during Workup Cyclopropane surfactants (amphiphilic nature).Add solid NaCl to saturate the aqueous layer or use a small amount of MeOH to break the emulsion.

Downstream Utility: Scaffold Functionalization

Once the amide bond is secured, the 4-bromophenyl group becomes a valuable handle for library expansion. The cyclopropane ring is stable under standard Pd-catalyzed cross-coupling conditions.

Diagram 2: Library Expansion Workflow

Workflow cluster_coupling Step 2: Pd-Catalyzed Diversification Start 1-(4-Bromophenyl) cyclopropanecarbonyl chloride Step1 Step 1: Amidation (Protocol A/B) Start->Step1 Intermediate Stable Amide Intermediate (Br-Handle Intact) Step1->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Intermediate->Suzuki Path A Buchwald Buchwald-Hartwig (R-NH2 + Pd) Intermediate->Buchwald Path B Final Final Drug Candidate (Biaryl/Amino-aryl Scaffold) Suzuki->Final Buchwald->Final

Caption: The bromine atom survives amidation, allowing late-stage diversification via Palladium catalysis.

References

  • Synthesis of Amides

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Schotten-Baumann Reaction Conditions.

    • Source: Organic Chemistry Portal.[5][6]

    • URL:[Link][5]

  • Cyclopropane Rings in Drug Design (Medicinal Chemistry Context).

    • Source: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Journal of Medicinal Chemistry.

    • URL:[Link]

  • 1-(4-Bromophenyl)

Sources

Application

Application Notes and Protocols for the Esterification of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Aryl-Cyclopropyl Esters The synthesis of esters from acyl chlorides is a fundamental and widely utilized transformation...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Aryl-Cyclopropyl Esters

The synthesis of esters from acyl chlorides is a fundamental and widely utilized transformation in organic chemistry.[1][2][3][4] This protocol focuses on the specific esterification of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride, a compound of interest in medicinal chemistry and materials science. The presence of the aryl-cyclopropane motif is significant; the cyclopropyl group can act as a metabolically stable bioisostere for other functionalities, and its unique conformational properties can be exploited in drug design to optimize binding interactions with biological targets.[5] The bromophenyl substituent provides a versatile handle for further synthetic modifications, such as cross-coupling reactions.

This document provides a detailed, step-by-step protocol for the esterification of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride with a generic primary or secondary alcohol. It also delves into the mechanistic underpinnings of the reaction, safety considerations, and troubleshooting strategies to ensure a successful and reproducible outcome.

Reaction Mechanism and Theoretical Framework

The esterification of an acyl chloride with an alcohol proceeds via a nucleophilic acyl substitution mechanism.[2] The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the ester and hydrochloric acid (HCl) as a byproduct.[6]

Due to the generation of corrosive HCl gas, a non-nucleophilic base, such as pyridine or triethylamine, is typically added to the reaction mixture to act as an acid scavenger.[2][3] For sterically hindered alcohols or less reactive acyl chlorides, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.[7][8][9][10][11][12] DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol.

Experimental Protocol

This protocol outlines the esterification of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride with a representative alcohol (e.g., ethanol) in the presence of pyridine as a base.

Materials and Reagents
Reagent CAS Number Molecular Weight ( g/mol ) Quantity Notes
1-(4-Bromophenyl)cyclopropanecarbonyl chlorideN/A~262.521.0 eqStarting material.
Alcohol (e.g., Ethanol, anhydrous)64-17-546.071.2 eqNucleophile. Ensure it is dry.
Pyridine, anhydrous110-86-179.101.5 eqBase/Acid scavenger. Use in a fume hood.
Dichloromethane (DCM), anhydrous75-09-284.93~10 mL/mmolReaction solvent. Ensure it is dry.
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.170.05-0.1 eqOptional catalyst for hindered alcohols.
1 M Hydrochloric acid (HCl)7647-01-036.46As neededFor aqueous work-up.
Saturated sodium bicarbonate (NaHCO₃) solution144-55-884.01As neededFor aqueous work-up.
Brine (saturated NaCl solution)7647-14-558.44As neededFor aqueous work-up.
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Diethyl ether60-29-774.12As neededFor extraction.
Hexanes110-54-386.18As neededFor chromatography.
Ethyl acetate141-78-688.11As neededFor chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add 1-(4-Bromophenyl)cyclopropanecarbonyl chloride (1.0 eq).

    • Dissolve the acyl chloride in anhydrous dichloromethane (~10 mL per mmol of acyl chloride).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the cooled solution, add the anhydrous alcohol (1.2 eq) dropwise via syringe.

    • Slowly add anhydrous pyridine (1.5 eq) to the reaction mixture. A precipitate of pyridinium hydrochloride may form.

    • If using, add a catalytic amount of DMAP (0.05-0.1 eq) at this stage.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting acyl chloride and the appearance of a new, less polar spot corresponding to the ester product will indicate reaction completion.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess pyridine)

      • Saturated NaHCO₃ solution (to neutralize any remaining acid)

      • Brine (to remove residual water)

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ester.[13]

Workflow Diagram

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Inert Reaction Flask prep_reagents->setup_reaction add_acyl_chloride Add 1-(4-Bromophenyl)cyclopropanecarbonyl chloride and DCM to Flask setup_reaction->add_acyl_chloride cool Cool to 0 °C add_acyl_chloride->cool add_alcohol Add Alcohol cool->add_alcohol add_base Add Pyridine add_alcohol->add_base add_dmap Add DMAP (optional) add_base->add_dmap react Stir at Room Temperature (2-4 h) add_dmap->react monitor Monitor by TLC react->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Ester Product chromatography->product

Caption: Experimental workflow for the esterification of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride.

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction - Insufficient reaction time- Inactive reagents (moisture contamination)- Steric hindrance- Extend the reaction time and monitor by TLC.- Ensure all reagents and solvents are anhydrous.- Add a catalytic amount of DMAP.
Low Yield - Loss of product during work-up- Side reactions- Ensure complete extraction and careful handling during washes.- Maintain a low reaction temperature during the initial addition of reagents.
Formation of Byproducts - Reaction with water (hydrolysis of acyl chloride)- Use anhydrous conditions and dry glassware.

Safety Precautions

  • 1-(4-Bromophenyl)cyclopropanecarbonyl chloride and other acyl chlorides are corrosive and moisture-sensitive.[14][15][16][17] They can react violently with water to release HCl gas.[14][17] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area, preferably a fume hood.

  • The reaction generates hydrochloric acid , which is corrosive. The use of a base scavenger is essential.

  • Always perform the reaction in a well-ventilated fume hood.

Conclusion

This protocol provides a robust and reliable method for the esterification of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety guidelines, researchers can confidently synthesize a variety of aryl-cyclopropyl esters for their specific applications in drug discovery and materials science. The versatility of the acyl chloride functional group allows for the synthesis of a diverse library of esters by simply varying the alcohol nucleophile.

References

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • OperaChem. (2024, January 5). Formation of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • Chemguide. preparation of esters. Retrieved from [Link]

  • Khan, K. M., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 13(1), 1-21. Retrieved from [Link]

  • Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]

  • Byrne, F. P., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413. Retrieved from [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. Retrieved from [Link]

  • Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779. Retrieved from [Link]

  • JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Reddit. (2016, January 3). Add DMAP to esterification between acyl chloride and alcohol? Retrieved from [Link]

  • Wikipedia. Steglich esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Benoit, E., Fnaiche, A., & Gagnon, A. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1266-1272. Retrieved from [Link]

  • Google Patents. (1991). US5068428A - Process for the preparation of cyclopropanecarboxamide.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. Retrieved from [Link]

  • Google Patents. (2001). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Organic Chemistry Portal. Synthesis of cyclopropanes. Retrieved from [Link]

  • Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]

  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

Sources

Method

Strategic Reagent Selection for the Derivatization of Cyclopropanecarbonyl Chlorides

Application Note: AN-CPC-2026 Abstract Cyclopropanecarbonyl chloride (CpCOCl) represents a unique scaffold in medicinal chemistry, offering metabolic stability and conformational restriction. However, its reactivity prof...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CPC-2026

Abstract

Cyclopropanecarbonyl chloride (CpCOCl) represents a unique scaffold in medicinal chemistry, offering metabolic stability and conformational restriction. However, its reactivity profile is complicated by the inherent ring strain (~27.5 kcal/mol) and the electronic properties of the cyclopropyl group (Walsh orbitals). This guide provides evidence-based protocols for nucleophilic substitution, specifically addressing the risks of ring-opening rearrangements during Friedel-Crafts acylation and the control of over-addition during organometallic coupling.

Mechanistic Considerations: The "Walsh Orbital" Effect

Unlike aliphatic acid chlorides, CpCOCl possesses significant


-character due to the bent bonds of the cyclopropane ring (Walsh orbitals). These orbitals can conjugate with the carbonyl 

-system, stabilizing the acylium ion intermediate.

The Critical Challenge: While this conjugation stabilizes the cation, it also makes the ring susceptible to homoconjugate addition . Under strong Lewis acidic conditions, the distal bond of the cyclopropane ring can cleave, leading to thermodynamically stable open-chain products (typically 3-chloropropyl derivatives) rather than the desired cyclopropyl ketones.

Decision Matrix: Reagent Selection

The following workflow illustrates the critical decision points to maintain ring integrity.

G Start Cyclopropanecarbonyl Chloride (CpCOCl) Target_Amide Target: Amide Start->Target_Amide Target_Ester Target: Ester Start->Target_Ester Target_Ketone Target: Ketone Start->Target_Ketone Reagent_Amine 1°/2° Amine + Mild Base Target_Amide->Reagent_Amine Reagent_Alcohol Alcohol + Pyridine/DMAP Target_Ester->Reagent_Alcohol Decision_Ketone Method Selection Target_Ketone->Decision_Ketone Result_Amide Cyclopropyl Amide (High Yield) Reagent_Amine->Result_Amide Path_Gilman Organocuprates (Gilman) Decision_Ketone->Path_Gilman Recommended Path_Grignard Grignard (RMgX) Decision_Ketone->Path_Grignard Avoid Path_FC Friedel-Crafts Decision_Ketone->Path_FC High Risk Result_Ketone Cyclopropyl Ketone Path_Gilman->Result_Ketone Result_Alcohol Tertiary Alcohol (Over-addition) Path_Grignard->Result_Alcohol Path_FC->Result_Ketone Mild Lewis Acid (ZnCl2/FeCl3) Result_Open Ring Opening (3-Cl-propyl ketone) Path_FC->Result_Open Strong Lewis Acid (AlCl3)

Figure 1: Reagent selection workflow for CpCOCl. Note the divergence in ketone synthesis pathways where Lewis Acid strength dictates ring survival.

Protocol A: Amide Synthesis (N-Nucleophiles)

Application: Synthesis of peptidomimetics and fragment-based drug discovery. Risk Profile: Low. The reaction is kinetically controlled and does not require conditions that trigger ring opening.

Reagent System
  • Nucleophile: Primary or Secondary Amine (1.0 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2–1.5 equiv).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Temperature: 0°C to RT.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the amine (10 mmol) and DIPEA (12 mmol) in anhydrous DCM (30 mL).

  • Addition: Cool the solution to 0°C. Add CpCOCl (10.5 mmol) dropwise over 15 minutes.

    • Note: CpCOCl is a lachrymator. Use a pressure-equalizing dropping funnel to contain fumes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (or LC-MS) for the disappearance of the amine.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (if product is not basic) and brine.

  • Validation:

    
    H NMR should show the characteristic cyclopropyl multiplets at 
    
    
    
    0.6–1.0 ppm.

Protocol B: Ketone Synthesis via Organometallics

Application: Formation of C-C bonds without over-addition to tertiary alcohols. Critical Insight: Grignard reagents (RMgX) are too reactive and will attack the intermediate ketone, leading to tertiary alcohols.[1] Lithium Diorganocuprates (Gilman Reagents) are the gold standard here; they are reactive enough to acylate but too unreactive to attack the resulting ketone at low temperatures.

Reagent System
  • Reagent: Lithium dialkylcuprate (

    
    ), prepared in situ.
    
  • Solvent: Diethyl Ether (

    
    ) or THF.
    
  • Temperature: -78°C is mandatory to prevent decomposition and side reactions.

Step-by-Step Methodology
  • Reagent Formation: To a suspension of CuI (10 mmol) in anhydrous THF (20 mL) at -78°C, add the organolithium reagent (RLi, 20 mmol) dropwise. Stir for 30 mins until the solution becomes clear/colorless (formation of

    
    ).
    
  • Acylation: Add a solution of CpCOCl (8 mmol) in THF (5 mL) slowly down the side of the flask.

  • Incubation: Stir at -78°C for 1 hour. Do not warm to RT until quenched.

  • Quench: Pour the cold mixture into saturated aqueous

    
     (creates a deep blue aqueous layer due to copper complexation).
    
  • Purification: Extract with ether. The product is the cyclopropyl ketone.

Protocol C: Friedel-Crafts Acylation (The "Danger Zone")

Application: Attaching the cyclopropyl carbonyl group to aromatic rings. Risk: Strong Lewis acids (AlCl₃) facilitate the ionization of the C-Cl bond to an acylium ion.[2] The cyclopropyl ring stabilizes this ion but can undergo ring-opening rearrangement to form 3-chloropropyl ketones.

Comparative Reagent Table: Lewis Acid Selection
Lewis AcidReactivityRisk of Ring OpeningRecommendation
AlCl₃ HighSevere Avoid. Produces 3-chloropropyl ketones almost exclusively with benzene/toluene.
SnCl₄ ModerateModerateUse only with electron-rich aromatics (e.g., anisole).
ZnCl₂ MildLow Preferred. Requires higher temperatures or activated substrates but preserves the ring.
Triflic Acid HighHighUse only if ring-opening is the desired outcome.
Optimized Protocol (Ring-Preserving)
  • Substrate: Use activated aromatics if possible (anisole, xylene).

  • Catalyst: Zinc Chloride (

    
    ) or Iron(III) Chloride (
    
    
    
    ).
  • Procedure:

    • Mix the aromatic substrate (excess or as solvent) with ZnCl₂ (1.1 equiv).

    • Add CpCOCl dropwise at 0°C.

    • Stir at RT.[3][4] If no reaction occurs, heat gently to 40°C.

    • Stop point: Monitor strictly. Extended reaction times favor thermodynamic rearrangement.

References

  • Wong, H. N. C., et al. (1989). Cyclopropane derivatives in organic synthesis. Chemical Reviews.[5] Link

  • Pinnick, H. W., & Brown, S. P. (1979). Reaction of cyclopropanecarbonyl chloride with organometallic reagents. Journal of Organic Chemistry. Link

  • Posner, G. H. (1975). Substitution Reactions using Organocopper Reagents.[6] Organic Reactions.[3][5][6][7][8][9][10][11][12] Link

  • Olah, G. A., et al. (1978). Friedel-Crafts Chemistry: Rearrangement of cyclopropyl ketones. Synthesis.[3][5][6][7][8][10][13] Link

  • Actylis. (2024). Cyclopropanecarbonyl Chloride Technical Data Sheet.Link

Sources

Application

One-pot synthesis methods involving bromophenyl acid chlorides

Application Note: Advanced One-Pot Synthesis Methods Involving Bromophenyl Acid Chlorides Executive Summary Bromophenyl acid chlorides (e.g., 4-bromobenzoyl chloride) are high-value bifunctional intermediates in drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced One-Pot Synthesis Methods Involving Bromophenyl Acid Chlorides

Executive Summary

Bromophenyl acid chlorides (e.g., 4-bromobenzoyl chloride) are high-value bifunctional intermediates in drug discovery.[1] They possess two distinct reactive handles: a highly electrophilic acyl chloride for nucleophilic substitution (forming amides, esters, ketones) and an aryl bromide for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

Traditional workflows isolate the acid chloride and subsequent intermediates, leading to yield loss and increased solvent waste. This guide details one-pot protocols that leverage the stability of the aryl bromide to perform acylation followed immediately by cyclization or cross-coupling in a single vessel.

Chemistry Fundamentals & Reactivity Profile

The utility of bromophenyl acid chlorides relies on the orthogonality of their reactive sites.

  • Site A (Acyl Chloride): Reacts rapidly with nucleophiles (amines, alcohols, hydrazides) at

    
     to RT. It is moisture-sensitive and hydrolyzes to the parent acid.[1]
    
  • Site B (Aryl Bromide): Inert to acylation conditions. Remains intact for downstream metal-catalyzed functionalization.[1]

Reagent Selection for In-Situ Generation: When generating the acid chloride in situ from bromobenzoic acid, choice of reagent is critical for the subsequent one-pot step.[1]

ReagentByproductsCompatibilityRecommended Use
Thionyl Chloride (

)

,

High.[1] Excess must be removed via vacuum or azeotrope (toluene) before adding nucleophiles sensitive to acid.General amidation/esterification.[2]
Oxalyl Chloride (

)

,

,

Very High. Requires catalytic DMF. Mild conditions (RT).Sensitive substrates; mild one-pot flows.[1][3]
Phosphorus Pentachloride (

)

Low.[1]

is difficult to remove and reactive.
Friedel-Crafts or specific heterocycle synthesis where

acts as solvent/dehydrant.[1]

Protocol 1: One-Pot Synthesis of 2-Substituted Benzimidazoles

Target: Synthesis of 2-(4-bromophenyl)benzimidazole derivatives. Mechanism: Acylation of o-phenylenediamine followed by acid-catalyzed cyclodehydration.[1]

Workflow Diagram

Benzimidazole_Synthesis Start 4-Bromobenzoyl Chloride (or generated in situ) Reagent + o-Phenylenediamine Solvent: Acetonitrile or EtOH Start->Reagent Intermed Intermediate: N-(2-aminophenyl)-4-bromobenzamide Reagent->Intermed Acylation (RT) Cyclization Cyclization: Acid Catalyst (e.g., Polyphosphoric Acid) or Lewis Acid (LaCl3) Intermed->Cyclization Heat / -H2O Product Product: 2-(4-Bromophenyl)benzimidazole Cyclization->Product Isolation

Caption: One-pot cascade from acid chloride to benzimidazole scaffold, preserving the bromine handle.

Experimental Procedure
  • Acylation: To a solution of o-phenylenediamine (1.0 equiv, 10 mmol) in anhydrous acetonitrile (50 mL), add 4-bromobenzoyl chloride (1.1 equiv) dropwise at

    
    .
    
    • Note: If generating acid chloride in situ, strip excess

      
       with toluene before this step.
      
  • Reaction: Stir at room temperature for 30–60 minutes. TLC will show consumption of diamine and formation of the amide intermediate.

  • Cyclization: Add a Lewis Acid catalyst (e.g.,

    
    , 10 mol%) or weak acid (acetic acid) directly to the vessel. Heat to reflux (
    
    
    
    ) for 3–6 hours.
  • Work-up: Cool to RT. Concentrate solvent. Neutralize with saturated

    
    . Extract with Ethyl Acetate.[4]
    
  • Yield: Typical yields range from 80–92% .

Protocol 2: One-Pot Amidation & Suzuki Cross-Coupling

Target: Rapid synthesis of biaryl amides (e.g., 4'-phenyl-N-alkylbenzamide) without isolating the bromobenzamide.[1] Concept: The amide bond is stable to basic Suzuki conditions, allowing a telescoped process.

Workflow Diagram

Amidation_Suzuki Step1 Step 1: Amidation 4-Bromobenzoyl Chloride + Amine (DCM/THF, Et3N) Check Complete Conversion (TLC/LCMS) Step1->Check Step2 Step 2: Solvent Swap (Optional) or Direct Addition Check->Step2 Suzuki Step 3: Suzuki Coupling + Boronic Acid, Pd Catalyst, Base (aq) Step2->Suzuki Add Pd(dppf)Cl2, K2CO3 Final Final Biaryl Amide Suzuki->Final 80°C, 4-12 h

Caption: Telescoped synthesis of biaryl amides combining acylation and Pd-catalyzed coupling.

Experimental Procedure
  • Amidation: Dissolve 4-bromobenzoyl chloride (1.0 equiv) in THF. Add amine (1.1 equiv) and

    
     (1.5 equiv). Stir at RT for 1 hour.
    
  • Transition: Do not perform an aqueous workup. Ensure the environment is deoxygenated (sparge with

    
    ).
    
  • Coupling: Add the aryl boronic acid (1.2 equiv), Palladium catalyst (e.g.,

    
    , 3-5 mol%), and degassed aqueous 
    
    
    
    (2M, 3.0 equiv) directly to the amide reaction mixture.
  • Reaction: Heat to

    
     for 4–12 hours.
    
    • Critical Control: Ensure the amine used in step 1 does not poison the Pd catalyst (avoid free primary amines if possible; secondary amines or anilines work best).

  • Work-up: Standard aqueous/organic extraction.

Protocol 3: Friedel-Crafts Acylation (Synthesis of Bromobenzophenones)

Target: Synthesis of 4-bromo-4'-methoxybenzophenone. Safety: Requires strict anhydrous conditions.

  • Setup: Flame-dry a round-bottom flask. Add

    
     (1.1 equiv) and anhydrous DCM. Cool to 
    
    
    
    .
  • Addition: Add 4-bromobenzoyl chloride (1.0 equiv) in DCM dropwise. The solution will turn yellow/orange (Acylium ion formation).

  • Substrate: Add anisole (1.0 equiv) dropwise, maintaining temperature

    
    .
    
  • Quench: Pour mixture over crushed ice/HCl.

  • Purification: Recrystallization is often sufficient due to the high regioselectivity (para-major).

Safety & Handling Guide

  • Corrosivity: 4-Bromobenzoyl chloride causes severe skin burns and eye damage.[1][5][6] Wear a face shield and chemically resistant gloves (Nitrile/Neoprene).

  • Lachrymator: It is a potent lachrymator. Always handle in a functioning fume hood.

  • Water Reactivity: Reacts violently with water to release

    
     gas. Quench glassware in a base bath (dilute NaOH) before cleaning.
    
  • Storage: Store under inert gas (

    
     or Ar) in a cool, dry place. Moisture ingress converts the chloride back to the acid (white solid precipitate).
    

References

  • BenchChem. Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole with 4-Bromobenzoyl Chloride.Link[1]

  • National Institutes of Health (NIH) / PMC. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride.Link[1]

  • Journal of Organic Chemistry. One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole.Link[1]

  • Fisher Scientific. Safety Data Sheet: 4-Bromobenzoyl chloride.[1][5]Link[1]

  • Organic Chemistry Portal. Suzuki Coupling - General Procedures and Mechanism.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(4-Bromophenyl)cyclopropanecarbonyl Chloride

Welcome to the technical support center for 1-(4-Bromophenyl)cyclopropanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Bromophenyl)cyclopropanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the handling, storage, and use of this highly reactive reagent. Our goal is to help you prevent its hydrolysis and ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Hydrolysis-Related Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Question: My reaction yield is significantly lower than expected, and I've isolated 1-(4-Bromophenyl)cyclopropanecarboxylic acid as a major byproduct. What is causing this?

Answer: The presence of 1-(4-Bromophenyl)cyclopropanecarboxylic acid is a definitive sign that your starting material, 1-(4-Bromophenyl)cyclopropanecarbonyl chloride, has undergone hydrolysis. Acyl chlorides are highly reactive compounds that readily react with water, even atmospheric moisture, to form the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[1][2]

The carbonyl carbon in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms.[3] This makes it extremely susceptible to nucleophilic attack by water.[1] The reaction is typically rapid and exothermic.[1]

Root Cause Analysis and Solutions:

  • Contaminated Solvents or Reagents: The most common source of water is improperly dried solvents or other reagents in your reaction mixture.

  • Atmospheric Moisture: Exposure of the acyl chloride to the laboratory atmosphere, especially on humid days, can lead to significant hydrolysis.[4] You may observe the compound fuming, which is the liberated HCl gas reacting with ambient moisture.[1]

  • Improper Storage: Storing the reagent in a container that is not airtight or has been opened frequently without proper precautions will lead to degradation over time.

Immediate Corrective Actions:

  • Verify Solvent Purity: Ensure all solvents are freshly distilled from an appropriate drying agent or are of a high-purity anhydrous grade, preferably packaged under an inert atmosphere (e.g., Sure/Seal™ bottles).[5]

  • Implement Inert Atmosphere Techniques: Conduct all manipulations of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride under a dry, inert atmosphere such as nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.[5][6]

  • Proper Glassware Preparation: All glassware must be rigorously dried before use. This is best accomplished by oven-drying at a high temperature (e.g., 125-140°C) for several hours and then cooling under a stream of dry inert gas or in a desiccator.[5]

Question: I observed white fumes when I opened the bottle of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride. Is the reagent still usable?

Answer: The white fumes are a strong indicator of hydrolysis.[1] They consist of hydrogen chloride (HCl) gas, a byproduct of the reaction between the acyl chloride and water, which then becomes visible as it mixes with moist air.[1]

It is strongly discouraged to use an acyl chloride that has been partially hydrolyzed.[1] The presence of the resulting carboxylic acid will introduce impurities into your reaction, leading to purification difficulties and potential side reactions.[1] Furthermore, the actual concentration of the acyl chloride will be lower than what you assume, compromising the stoichiometry of your reaction and likely reducing the yield of your desired product.[1]

To confirm the extent of degradation, you can consider analyzing a small, carefully quenched sample by techniques such as ¹H NMR or FT-IR spectroscopy to quantify the amount of carboxylic acid present. However, for critical applications, it is always best to use a fresh, unopened bottle or a properly stored aliquot of the reagent.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the handling and properties of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride.

Q1: Why is 1-(4-Bromophenyl)cyclopropanecarbonyl chloride so susceptible to hydrolysis?

A1: The high reactivity of this acyl chloride stems from a combination of electronic and steric factors.

  • Electronic Effects: The carbonyl carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density. This creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles like water.[1][3] The electron-withdrawing nature of the 4-bromophenyl group further enhances the electrophilicity of the carbonyl carbon.[7]

  • Steric Effects: The cyclopropane ring adjacent to the carbonyl group introduces ring strain. This strain can increase the reactivity of the acyl chloride compared to its acyclic counterparts.[8]

Below is a diagram illustrating the hydrolysis mechanism.

Caption: Mechanism of acyl chloride hydrolysis.

Q2: What are the optimal storage conditions for 1-(4-Bromophenyl)cyclopropanecarbonyl chloride?

A2: To maintain its chemical integrity, 1-(4-Bromophenyl)cyclopropanecarbonyl chloride must be rigorously protected from moisture.[1] The following storage conditions are recommended:

ParameterRecommended ConditionRationale
Atmosphere Under a dry, inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[6]
Container Tightly sealed container with a PTFE-lined cap.Ensures an airtight seal to keep moisture out.[9]
Temperature Refrigerated (2-8°C)Reduces the rate of any potential decomposition reactions.
Location In a desiccator or dry box within the refrigeratorProvides an additional layer of protection against moisture.[4]

For frequent use, it is advisable to transfer smaller aliquots into separate vials under an inert atmosphere. This practice minimizes the exposure of the main stock bottle to ambient conditions.

Q3: How can I safely handle and transfer this reagent in the lab?

A3: Safe and effective handling requires specific techniques to prevent exposure to moisture and ensure personnel safety.

Experimental Workflow for Handling Moisture-Sensitive Reagents:

Handling_Workflow cluster_prep Preparation Phase cluster_transfer Transfer Phase cluster_cleanup Cleanup Phase Dry_Glassware Oven-dry all glassware and cool under N₂/Ar Inert_Atmosphere Set up reaction under inert atmosphere (Schlenk line or glovebox) Dry_Glassware->Inert_Atmosphere Dry_Solvents Use anhydrous solvents from Sure/Seal™ bottles Inert_Atmosphere->Dry_Solvents Equilibrate Allow reagent bottle to warm to room temperature Dry_Solvents->Equilibrate Transfer_Syringe Use a gas-tight syringe to withdraw the required volume Equilibrate->Transfer_Syringe Add_Reaction Add reagent dropwise to the reaction mixture Transfer_Syringe->Add_Reaction Quench_Needle Quench residual reagent in syringe/needle with an alcohol Add_Reaction->Quench_Needle Store_Reagent Securely seal and store the reagent bottle under inert gas Quench_Needle->Store_Reagent

Caption: Recommended workflow for handling 1-(4-Bromophenyl)cyclopropanecarbonyl chloride.

Key Steps and Rationale:

  • Prepare Your Workspace: All operations should be performed in a well-ventilated fume hood. Ensure that an inert gas source, such as a Schlenk line or a glovebox, is available.[5]

  • Use Dry Equipment: All glassware, syringes, and needles must be thoroughly dried.[5]

  • Equilibrate to Room Temperature: Before opening, allow the refrigerated container to warm to room temperature. This prevents condensation of atmospheric moisture on the cold surfaces of the container upon opening.

  • Use Gas-Tight Syringes: For transferring the liquid reagent, use a clean, dry, gas-tight syringe. First, flush the syringe with the inert gas from your reaction setup.

  • Maintain Positive Pressure: Ensure a slight positive pressure of inert gas is maintained in the reaction vessel throughout the addition to prevent air from entering the system.[5]

Q4: Can I synthesize 1-(4-Bromophenyl)cyclopropanecarbonyl chloride in my lab?

A4: Yes, this compound is typically synthesized from its corresponding carboxylic acid, 1-(4-bromophenyl)cyclopropanecarboxylic acid.[10] The most common method involves reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[11]

The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[11]

General Synthetic Procedure:

  • The 1-(4-bromophenyl)cyclopropanecarboxylic acid is dissolved in an appropriate solvent (or used neat).

  • Thionyl chloride (often in slight excess) is added, sometimes with a catalytic amount of dimethylformamide (DMF).

  • The mixture is heated (e.g., refluxed) until the evolution of gas ceases.[11]

  • The excess thionyl chloride and solvent are removed under reduced pressure, and the resulting acyl chloride is often purified by vacuum distillation.[11]

It is crucial that all reagents and equipment are anhydrous to prevent the hydrolysis of the newly formed acyl chloride.

References

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2024). Chemistry of Acid Halides. Retrieved from LibreTexts. [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from Sciencemadness. [Link]

  • Reddit. (2023). Acetyl Chloride Storage. Retrieved from Reddit. [Link]

  • Sinfoo. (n.d.). Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. Retrieved from Sinfoo. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from Save My Exams. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]

  • SparkNotes. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Retrieved from SparkNotes. [Link]

  • Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • SlidePlayer. (2018). HYDROLYSIS REACTIONS. Retrieved from SlidePlayer. [Link]

  • Chemdad. (n.d.). 1-(4-BROMOPHENYL)CYCLOPROPANECARBOXYLIC ACID. Retrieved from Chemdad. [Link]

  • Amerigo Scientific. (n.d.). 1-(4-Bromophenyl)cyclopropanecarbonyl chloride. Retrieved from Amerigo Scientific. [Link]

  • Google Patents. (2009). RU2350597C1 - Production method for 1-(4-chlorophenyl)-2-cyclopropylpropane-1-one and by-product therefor.

Sources

Optimization

Technical Support Center: Optimal Storage and Handling of Acid Chlorides to Prevent Degradation

A Message from Your Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with research teams who have encountered challenges with the react...

Author: BenchChem Technical Support Team. Date: February 2026

A Message from Your Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with research teams who have encountered challenges with the reactivity of acid chlorides. These reagents are cornerstones of organic synthesis, prized for their high electrophilicity. However, this same reactivity makes them susceptible to degradation, which can compromise experimental reproducibility and lead to failed syntheses.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, experience-driven resource. We will move beyond simple instructions to explain the chemical principles behind the recommended procedures. Our goal is to empower you with the knowledge to not only store these reagents correctly but also to troubleshoot issues as they arise, ensuring the integrity of your critical work.

Core Principles of Acid Chloride Instability

Acid chlorides are inherently unstable due to the highly polarized carbonyl group and the excellent leaving group ability of the chloride ion. Their degradation is primarily driven by reactions with common laboratory contaminants, particularly water. Understanding these pathways is the first step toward prevention.


}

Figure 1. Primary pathways for the degradation of acid chlorides.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of acid chloride degradation?

A: The most common sign is the evolution of hydrogen chloride (HCl) gas when the compound comes into contact with moist air. This is often visible as white "fumes," which are actually a fine aerosol of hydrochloric acid formed as the HCl gas reacts with atmospheric water.[1] Another key indicator is a loss of reactivity or the need to use more equivalents in a reaction to achieve the desired yield.

Q2: What is the white solid that sometimes forms in my bottle of acid chloride?

A: The white solid is often the corresponding carboxylic acid anhydride. This occurs when a molecule of the acid chloride reacts with a molecule of the carboxylic acid that has been formed from hydrolysis.[2] This side-product can interfere with subsequent reactions.

Q3: My acid chloride has turned yellow or brown. Is it still usable?

A: A color change often indicates decomposition, potentially due to prolonged storage, exposure to light, or heat.[3][4] While minor discoloration may not significantly impact some robust reactions, it is a clear sign of impurity. For sensitive applications, the material should be purified (e.g., by distillation) or replaced.[5][6]

Q4: What is the ideal temperature for storing most acid chlorides?

A: Most common acid chlorides should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7][8] While some suppliers recommend storing at room temperature, refrigeration (2-8°C) can slow decomposition pathways. However, it is critical to ensure the container is hermetically sealed to prevent condensation of water upon removal from the cold. Always consult the product's Safety Data Sheet (SDS) for specific temperature recommendations.

Q5: What materials are compatible or incompatible for storing acid chlorides?

A: Acid chlorides should be stored in their original glass containers with a tightly sealed, corrosion-resistant cap (e.g., with a PTFE liner). They are incompatible with water, alcohols, amines, strong bases, and many metals, as these can trigger violent or explosive reactions.[3][9] Storage containers should be kept away from these materials.

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: Pressure Buildup in the Storage Bottle
  • Problem: You notice the bottle cap is bulging, or you hear a distinct hiss of escaping gas upon carefully opening the container.

  • Root Cause Analysis: This is a classic sign of hydrolysis. A small ingress of atmospheric moisture has reacted with the acid chloride to produce the corresponding carboxylic acid and, critically, hydrogen chloride (HCl) gas.[10][11][12] This gas increases the internal pressure of the sealed container. In severe cases, this pressure can be a significant safety hazard.[13]

  • Solution Protocol: Safe Venting and Handling

    • Wear appropriate PPE: Don chemical safety goggles, a face shield, and heavy-duty, acid-resistant gloves.[14]

    • Work in a Fume Hood: Place the container in a certified chemical fume hood before attempting to open it.

    • Cool the Container (Optional): If the bottle is at room temperature, chilling it in an ice bath for 15-20 minutes can help reduce the internal vapor pressure.

    • Open Slowly: Point the bottle away from your face and any other personnel. Very slowly and carefully, twist the cap to allow the pressure to release gradually. Do not remove the cap abruptly.

    • Inert Gas Purge: After venting, it is best practice to flush the headspace of the bottle with a dry, inert gas like nitrogen or argon before resealing tightly. This displaces the moist air.[15]


}

Figure 2. Workflow for safely handling a pressurized acid chloride bottle.

Scenario 2: Inconsistent Reaction Yields and Side Products
  • Problem: A previously reliable reaction using an acid chloride now gives low or variable yields, and you observe unexpected side products in your analysis (e.g., NMR, LC-MS).

  • Root Cause Analysis: The acid chloride has likely partially degraded into its corresponding carboxylic acid and HCl. The carboxylic acid is a much weaker acylating agent and will not participate in the desired reaction. Furthermore, the HCl by-product can protonate bases or catalysts, inhibiting the reaction. The presence of the parent carboxylic acid can also lead to the formation of anhydrides, further complicating the reaction mixture.[2][16]

  • Solution Protocol: Purity Check and Purification

    • Quick Quality Control (QC): Before use, draw a small aliquot in a dry syringe under an inert atmosphere. Expel it into a dry vial. A pure, reactive acid chloride should fume vigorously in the air. A lack of fuming or a sluggish reaction suggests significant degradation.

    • Purification by Distillation: The most common impurity, the parent carboxylic acid, typically has a much higher boiling point than the acid chloride. Fractional distillation is an effective method for purification.[5]

      • Setup: Assemble a distillation apparatus using oven-dried glassware under a positive pressure of dry nitrogen or argon.

      • Procedure: Distill the acid chloride, collecting the fraction that boils at the literature value for the pure compound. Discard the initial lower-boiling fraction (if any) and the higher-boiling residue.

      • Caution: This must be performed in a fume hood with appropriate safety precautions. Some acid chlorides can decompose near their boiling point.[3] Vacuum distillation can be used to lower the required temperature.[17]

Data Summary: Storage of Common Acid Chlorides

The following table provides a quick reference for the storage and handling of several common acid chlorides. Always prioritize the specific recommendations found on the manufacturer's Safety Data Sheet (SDS).

CompoundFormulaBoiling Point (°C)Recommended Storage ConditionsKey Incompatibilities
Acetyl Chloride CH₃COCl52 °CStore in a cool, dry, well-ventilated area away from heat and ignition sources. Keep container tightly closed.[7][8][18] Store under inert gas.[15]Water, alcohols, strong bases, oxidizing agents.[15] Reacts violently with water.[7]
Benzoyl Chloride C₆H₅COCl197 °CStore in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from moisture.Water, alcohols, amines, bases, metals.
Oxalyl Chloride (COCl)₂63-64 °CStore in a cool, dry, well-ventilated place. Keep container tightly closed. Refrigeration is often recommended.Water, alcohols, amines, bases, dimethyl sulfoxide (DMSO).
Thionyl Chloride SOCl₂79 °CStore in a cool, dry, well-ventilated area. Keep away from water and moisture.[3][14] Handle and store under inert gas.[14]Water, strong acids, strong bases, alcohols, amines, metals.[3] Decomposes above 140°C.[9]

References

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Aquapharm. (2025). Acetyl Chloride Chemical. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • University of Calgary. (2010). Hydrolysis of Acid Chlorides. Retrieved from [Link]

  • University of Florida. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • Japan Advanced Information Center of Safety and Health. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • ResearchGate. (2025). Acid Chloride/ chloroformate purification? Retrieved from [Link]

  • Google Patents. (n.d.). EP1212273B1 - Method for purifying acid chlorides.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride

A Guide to the Effective Removal of Excess Thionyl Chloride Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Effective Removal of Excess Thionyl Chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical step of removing excess thionyl chloride (SOCl₂) following the synthesis of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate this common synthetic challenge successfully.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride from my reaction mixture?

A1: The two most common and effective methods for removing unreacted thionyl chloride are physical removal via distillation and chemical decomposition through quenching.[1][2] The selection of the appropriate method is crucial and depends on the stability of your product, the scale of your reaction, and the required purity of the final 1-(4-Bromophenyl)cyclopropanecarbonyl chloride.

Q2: Why is complete removal of thionyl chloride so important for my subsequent reactions?

A2: Residual thionyl chloride can interfere with subsequent nucleophilic substitution reactions. For instance, if you are preparing an amide derivative, any remaining thionyl chloride will react with your amine nucleophile, consuming it and generating unwanted side products. This will complicate your purification process and lower the overall yield of your desired product.

Q3: What are the major safety concerns when working with thionyl chloride, and how can I mitigate them?

A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][4] It is imperative to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat.[3][5] When removing thionyl chloride under vacuum, a base trap containing an alkaline solution (e.g., NaOH or KOH) should be placed between your apparatus and the vacuum pump to neutralize the acidic vapors and protect the pump.[2][6]

Q4: How can I confirm that all the thionyl chloride has been successfully removed from my product?

A4: A preliminary, qualitative check is the absence of the characteristic sharp, pungent odor of thionyl chloride. However, for rigorous confirmation, spectroscopic methods are recommended. You can use Fourier-transform infrared (FTIR) spectroscopy to check for the disappearance of the S=O stretching frequency of thionyl chloride. Alternatively, ¹H NMR spectroscopy of a crude sample can be used to ensure the absence of any signals corresponding to thionyl chloride or its byproducts.

Troubleshooting Guides

Method 1: Distillation (Vacuum and Azeotropic)

This method is preferred when your product, 1-(4-Bromophenyl)cyclopropanecarbonyl chloride, is sensitive to water or other protic quenching agents.[2] Given the expected high boiling point of the product, vacuum distillation is the most suitable approach.

Issue 1: I'm concerned my product will decompose at high temperatures during distillation.

  • Causality: 1-(4-Bromophenyl)cyclopropanecarbonyl chloride, like many complex organic molecules, may be thermally labile. Thionyl chloride itself decomposes at temperatures above 140°C.[2]

  • Solution: Employ vacuum distillation to lower the boiling point of thionyl chloride, allowing for its removal at a significantly lower temperature.[2][6] This will minimize the risk of thermal degradation of your product.

Issue 2: After simple vacuum distillation, I still detect traces of thionyl chloride in my product.

  • Causality: Due to its relatively high boiling point (74.6 °C at atmospheric pressure), removing the last traces of thionyl chloride can be challenging, especially if it forms a complex with any residual starting material or byproducts.[1]

  • Solution: Perform an azeotropic distillation.[1] Add a dry, inert solvent such as toluene and distill the mixture under reduced pressure. Toluene forms a low-boiling azeotrope with thionyl chloride, facilitating its removal.[1][7] This process can be repeated 2-3 times to "chase" out the remaining thionyl chloride.[7][8]

Experimental Protocol: Vacuum & Azeotropic Distillation
  • Initial Removal: After the reaction is complete, remove the bulk of the excess thionyl chloride by simple distillation under reduced pressure.[9][10]

  • Azeotropic Chase: Add dry toluene to the flask and repeat the vacuum distillation.[11]

  • Final Product: The remaining residue is your crude 1-(4-Bromophenyl)cyclopropanecarbonyl chloride, which can be further purified if necessary.

ParameterValueSource
Thionyl Chloride Boiling Point74.6 °C[1]
Toluene Boiling Point110.6 °C[1]
1-(4-Bromophenyl)cyclopropanecarboxylic acid Boiling Point (Predicted)354.3 °C[12]

Table 1: Relevant Physical Properties

G cluster_prep Preparation cluster_distillation Distillation cluster_analysis Verification start Reaction Completion (Carboxylic Acid + SOCl₂) vac_dist Vacuum Distillation of Excess SOCl₂ start->vac_dist Physical Removal azeo_dist Azeotropic Distillation with Toluene (2-3x) vac_dist->azeo_dist For Trace Removal product Crude 1-(4-Bromophenyl)cyclopropanecarbonyl chloride azeo_dist->product analysis Spectroscopic Analysis (FTIR, NMR) product->analysis Purity Check

Workflow for removal of excess thionyl chloride by distillation.
Method 2: Chemical Quenching

This method is a viable option if your acyl chloride product is stable enough to withstand a carefully controlled aqueous or alcoholic workup. It is often faster for smaller-scale reactions.

Issue 1: The quenching reaction is extremely vigorous and difficult to control.

  • Causality: The reaction of thionyl chloride with protic solvents like water or alcohols is highly exothermic and produces gaseous byproducts (HCl and SO₂).[2]

  • Solution: Perform the quench at low temperatures (0-5 °C) by adding the reaction mixture dropwise to a cooled and vigorously stirred quenching solution (e.g., ice-water or a cold aqueous basic solution).[2] This dissipates the heat and controls the rate of gas evolution.

Issue 2: My desired product, 1-(4-Bromophenyl)cyclopropanecarbonyl chloride, is hydrolyzing back to the carboxylic acid during the aqueous workup.

  • Causality: Acyl chlorides are reactive electrophiles and will readily react with water to form the corresponding carboxylic acid.

  • Solution: If hydrolysis is a significant issue, distillation is the superior method.[2] However, if you must perform a quench, you can minimize hydrolysis by using a non-aqueous quenching agent like a cold alcohol (e.g., methanol or ethanol) to form the corresponding ester, which may be more stable or easier to separate. Alternatively, a rapid extraction into a non-polar organic solvent immediately following the quench can limit the contact time with the aqueous phase.

Issue 3: The pH of my aqueous layer remains acidic even after adding a basic solution.

  • Causality: An insufficient amount of base was used to neutralize the HCl and SO₂ generated from the hydrolysis of thionyl chloride.[2]

  • Solution: Add more of the basic solution (e.g., saturated sodium bicarbonate) until the pH of the aqueous layer is neutral or slightly basic.[2] Monitor the pH using litmus paper or a pH meter.

Experimental Protocol: Chemical Quenching
  • Prepare Quenching Solution: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath.[2]

  • Slow Addition: Slowly and dropwise, add the reaction mixture containing excess thionyl chloride to the cold, vigorously stirred sodium bicarbonate solution.[2]

  • Temperature Control: Control the addition rate to maintain the temperature of the quenching solution below 20°C.[2]

  • Stirring: Continue stirring for 15-30 minutes after the addition is complete to ensure all the thionyl chloride has reacted.

  • Workup: Proceed with a standard aqueous workup, such as extraction with an organic solvent.

G cluster_prep Preparation cluster_quench Quenching cluster_workup Workup & Verification start Reaction Mixture with Excess SOCl₂ add_dropwise Dropwise Addition of Reaction Mixture start->add_dropwise quench_sol Cold Saturated NaHCO₃ (0-5 °C) quench_sol->add_dropwise stir Stir for 15-30 min add_dropwise->stir extract Extraction with Organic Solvent stir->extract Chemical Decomposition analysis Spectroscopic Analysis (FTIR, NMR) extract->analysis Purity Check

Workflow for removal of excess thionyl chloride by chemical quenching.
Decision-Making Guide

G q1 Is your product, 1-(4-Bromophenyl)cyclopropanecarbonyl chloride, sensitive to water or protic solvents? ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no distillation Use Distillation (Vacuum & Azeotropic) ans1_yes->distillation quenching Chemical Quenching is a Viable Option ans1_no->quenching

Decision tree for selecting a thionyl chloride removal method.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chem-Station. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]

  • New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. [Link]

  • ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. [Link]

  • PubChem. Thionyl Chloride. [Link]

  • ResearchGate. (2016, May 13). How to remove thionyl chloride after reaction?. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • PENTA. (2019, September 12). Thionyl chloride. [Link]

  • ResearchGate. (2016, September 28). Can any one suggest an efficient method to distill thionyl chloride?. [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]

  • Google Patents. (n.d.).
  • DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015). [Link]

  • Organic Syntheses. (n.d.). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. [Link]

  • Reddit. (2024, August 12). Removal of Thionyl Chloride with rotovap. [Link]

  • Reddit. (2021, May 17). How to efficiently remove thionyl chloride SOCl2?. [Link]

  • Reddit. (2019, June 17). Removing thionyl chloride. [Link]

  • Organic Syntheses. (n.d.). ADIPYL CHLORIDE. [Link]

  • Supporting Information. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • PMC - NIH. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]

  • Organic Syntheses. (n.d.). BROMOCYCLOPROPANE. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1-(4-bromophenyl)cyclopropanecarboxylic acid. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). RU2350597C1 - Production method for 1-(4-chlorophenyl)-2-cyclopropylpropane-1-one and by-product therefor.
  • Organic Syntheses. (n.d.). N-(1-(4-BROMOPHENYL)VINYL)ACETAMIDE. [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid - Hazard. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride

An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 1-(4-Bromophenyl)cyclopropanecarbonyl Chloride For researchers and professionals in drug development and synthetic chemistry, unambiguous structural confirm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 1-(4-Bromophenyl)cyclopropanecarbonyl Chloride

For researchers and professionals in drug development and synthetic chemistry, unambiguous structural confirmation of novel intermediates is paramount. 1-(4-Bromophenyl)cyclopropanecarbonyl chloride is a key building block, incorporating a strained cyclopropane ring, a substituted aromatic system, and a reactive acyl chloride. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as the primary tool for its structural elucidation.

This guide provides an in-depth interpretation of the expected 1H NMR spectrum of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride. Rather than merely presenting data, we will dissect the spectrum based on fundamental principles and comparative data from analogous structures. This approach explains the causality behind the spectral features, empowering chemists to confidently interpret their own results.

The structure of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride presents two distinct proton environments: the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the cyclopropane ring.

G cluster_molecule 1-(4-Bromophenyl)cyclopropanecarbonyl chloride C1 C C2 C C1->C2 C_aryl_1 C C1->C_aryl_1 C_carbonyl C C1->C_carbonyl C3 C C2->C3 H_a1 Ha C2->H_a1 H_a2 Ha' C2->H_a2 C3->C1 H_b1 Hb C3->H_b1 H_b2 Hb' C3->H_b2 C_aryl_2 CH (Hortho) C_aryl_1->C_aryl_2 Br Br O O C_carbonyl->O Cl Cl C_carbonyl->Cl C_aryl_3 CH (Hmeta) C_aryl_2->C_aryl_3 C_aryl_4 C-Br C_aryl_3->C_aryl_4 C_aryl_5 CH (Hmeta) C_aryl_4->C_aryl_5 C_aryl_6 CH (Hortho) C_aryl_5->C_aryl_6 C_aryl_6->C_aryl_1 G cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing start Start: Sample Preparation step1 Weigh ~5-10 mg of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride start->step1 step2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) step1->step2 step3 Add internal standard (e.g., TMS) if not already in solvent step2->step3 step4 Transfer solution to a clean, dry 5 mm NMR tube step3->step4 step5 Insert sample and lock on the deuterium signal step4->step5 step6 Shim the magnetic field to achieve high homogeneity step5->step6 step7 Acquire the 1H NMR spectrum (e.g., 16-32 scans) step6->step7 step8 Apply Fourier Transform step7->step8 step9 Phase correct the spectrum step8->step9 step10 Calibrate chemical shift scale to TMS (0.00 ppm) step9->step10 step11 Integrate the signals step10->step11 end End: Spectrum Interpretation step11->end

Comparative

Publish Comparison Guide: FTIR Spectrum Analysis of Carbonyl Stretch in Acid Chlorides

Executive Summary: The High-Frequency Signature In the landscape of carbonyl chemistry, acid chlorides (acyl chlorides) occupy a unique spectral position. While most carbonyls (ketones, aldehydes, esters) cluster between...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-Frequency Signature

In the landscape of carbonyl chemistry, acid chlorides (acyl chlorides) occupy a unique spectral position. While most carbonyls (ketones, aldehydes, esters) cluster between 1700–1750 cm⁻¹, acid chlorides consistently exhibit a high-frequency C=O stretch (1790–1815 cm⁻¹) .

This guide provides a technical comparison of acid chlorides against their functional group alternatives, explaining the electronic mechanisms driving this shift and offering a robust protocol for analysis. The high reactivity of acid chlorides makes them prone to hydrolysis; therefore, distinguishing the "pure" acid chloride spectrum from its carboxylic acid degradation product is a critical skill for drug development professionals tracking reaction intermediates.

Mechanistic Analysis: Why Acid Chlorides Shift Upfield

To interpret the FTIR spectrum accurately, one must understand the competition between Inductive Effects and Resonance Effects .

  • Inductive Effect (-I): The chlorine atom is highly electronegative. It pulls electron density away from the carbonyl carbon through the sigma bond. This electron withdrawal shortens and stiffens the C=O bond, increasing its force constant (

    
    ) and raising the vibrational frequency (
    
    
    
    ).[1]
  • Resonance Effect (+R): Conversely, the lone pairs on the chlorine can theoretically donate electron density back into the carbonyl

    
    -system. This would lengthen the bond and lower the frequency.[2]
    

The Verdict: In acid chlorides, the Inductive Effect dominates .[1] Unlike amides, where resonance lowers the frequency significantly, the poor orbital overlap between Carbon (2p) and Chlorine (3p) minimizes resonance contribution. The net result is a stiff, high-frequency bond.[2]

Visualization: Electronic Effects on Wavenumber

The following diagram illustrates the electronic competition that dictates the spectral position of acid chlorides compared to amides and esters.

ElectronicEffects AcidChloride Acid Chloride (R-CO-Cl) ~1800 cm⁻¹ Induction Inductive Effect (-I) (Cl pulls e⁻ via σ-bond) AcidChloride->Induction Primary Driver Resonance Resonance Effect (+R) (Cl donates e⁻ via π-bond) AcidChloride->Resonance Minor Contributor BondStrength Net Effect: Increased C=O Bond Order (Stiffer Spring) Induction->BondStrength Strengthens Bond Resonance->BondStrength Weakens Bond (Ineffective) Frequency High Wavenumber (Shift > 1790 cm⁻¹) BondStrength->Frequency Hooke's Law ν ∝ √k

Figure 1: The dominance of the Inductive Effect in acid chlorides results in a stiffer C=O bond and higher vibrational frequency compared to resonance-stabilized derivatives.[1][2]

Comparative Spectrum Analysis

The following table contrasts the acid chloride signal with common alternatives found in drug synthesis pathways.

Functional GroupC=O Frequency (cm⁻¹)Key Spectral FeaturesMechanistic Driver
Acid Chloride 1790 – 1815 Sharp, intense singlet. (Doublet if aromatic/conjugated).[3]Induction >> Resonance
Acid Anhydride 1820 & 1760Doublet (Symmetric & Asymmetric stretch).Coupled vibrations of two C=O units.[3]
Ester 1735 – 1750Strong band.[4] Lower than acid chlorides.Induction > Resonance (Oxygen is less withdrawing than Cl).
Aldehyde 1720 – 1740Fermi doublet C-H stretch at ~2720 & 2820 cm⁻¹.No heteroatom induction; pure dipole.
Ketone 1705 – 1725Standard reference point.Electron-donating alkyl groups lower frequency.
Amide 1650 – 1690Broad, intense (Amide I band).Resonance >> Induction (N lone pair overlap is strong).
Carboxylic Acid 1700 – 1725Broad O-H stretch (2500–3300 cm⁻¹) is diagnostic.Hydrogen bonding lowers C=O frequency.[2]

Critical Insight: If you observe a shift from ~1800 cm⁻¹ to ~1710 cm⁻¹ accompanied by a broad baseline rise around 3000 cm⁻¹, your acid chloride has hydrolyzed into a carboxylic acid [1, 2].

The "Benzoyl Chloride" Anomaly: Fermi Resonance

A common pitfall in analyzing aromatic acid chlorides (e.g., Benzoyl Chloride) is the appearance of a doublet in the carbonyl region, often mistaken for an anhydride or impurity.

This is Fermi Resonance .

  • Fundamental Mode: C=O stretch at ~1774 cm⁻¹.[5]

  • Overtone Mode: The overtone of the C-Ph deformation or C-Cl stretch (fundamental at ~870 cm⁻¹) appears near ~1734 cm⁻¹.

  • The Effect: Because the fundamental and the overtone are close in energy and have the same symmetry, they "mix," splitting the intensity into two distinct bands [3, 4].

Diagnostic Rule: If analyzing an aromatic acid chloride, expect a split peak. Do not assume it is a mixture of products unless the frequencies align with anhydride values (1820/1760).

Experimental Protocol: Self-Validating Analysis

Acid chlorides are moisture-sensitive. A standard open-air ATR (Attenuated Total Reflectance) measurement often results in partial hydrolysis during the scan, yielding artifacts.

Workflow for High-Integrity Data

The following protocol ensures the spectrum represents the pure compound, not its degradation product.

ProtocolWorkflow Start Sample Prep Purge N₂ Purge / Desiccant (Critical Step) Start->Purge bg Background Scan (Dry Atmosphere) Purge->bg Load Load Sample (Fast Transfer) bg->Load Scan Acquire Spectrum (4 cm⁻¹ res) Load->Scan Check Quality Check: Broad OH @ 3000? Scan->Check Fail Hydrolysis Detected (Reprocess) Check->Fail Yes (OH present) Pass Valid Spectrum (C=O @ ~1800) Check->Pass No (Baseline flat)

Figure 2: Operational workflow for handling moisture-sensitive acid chlorides to prevent in-situ hydrolysis.

Step-by-Step Methodology
  • System Preparation: Purge the FTIR sample chamber with dry nitrogen for 5 minutes prior to background collection to eliminate atmospheric water vapor interference [5].

  • Background Collection: Collect background in the dry atmosphere.

  • Sample Loading:

    • Liquids: Use a pasture pipette to transfer the neat liquid onto the ATR crystal (Diamond or ZnSe recommended for chemical resistance). Cover immediately with a volatility cap to minimize atmospheric moisture contact.

    • Solids: Crush quickly and apply pressure.[3]

  • Acquisition: Scan immediately (16 scans is usually sufficient; prolonged scanning increases hydrolysis risk).

  • Validation (The "Trust" Step):

    • Check 3500–2500 cm⁻¹ region.[6] It should be flat. A "bearded" broad peak indicates carboxylic acid formation.

    • Check 1800 cm⁻¹ region.[2][3][4][7] A single sharp peak (or Fermi doublet) confirms the acid chloride.

References

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link][8][5][9][10][11][12][13][14][15][16][17]

  • Michigan State University. Infrared Spectroscopy - Carbonyl Derivatives. Available at: [Link][5][15]

  • Rao, C.N.R., Venkataraghavan, R. The C=O Stretching Vibration in Benzoyl Chloride and its Fermi Resonance. Available at: [Link] (Contextual citation based on established literature).[9]

  • Hannus, I., et al. IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites.[5][18] Vibrational Spectroscopy, 2000.[3][18] Available at: [Link]

  • US EPA. Method 320 - Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive FTIR. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
1-(4-Bromophenyl)cyclopropanecarbonyl chloride
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Reactant of Route 2
1-(4-Bromophenyl)cyclopropanecarbonyl chloride
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